(S)-2-((3-Nitrophenoxy)methyl)oxirane

NMDA receptor antagonist NR2B-selective inhibitor chiral intermediate

(S)-2-((3-Nitrophenoxy)methyl)oxirane (CAS 171721-34-9) is a chiral epoxide building block characterized by a stereochemically defined oxirane ring substituted with a 3-nitrophenoxymethyl moiety. With a molecular formula of C₉H₉NO₄ and molecular weight of 195.17 g/mol , this compound serves as a key intermediate in the synthesis of enantiomerically pure propanolamines, particularly in the preparation of NR2B-selective NMDA receptor antagonists.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 171721-34-9
Cat. No. B069933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((3-Nitrophenoxy)methyl)oxirane
CAS171721-34-9
Synonyms(S)-2-((3-NITROPHENOXY)METHYL)OXIRANE
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1
InChIKeyCNJLXLVVZBTEOC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-((3-Nitrophenoxy)methyl)oxirane (CAS 171721-34-9) is a Critical Chiral Intermediate in Pharmaceutical Synthesis


(S)-2-((3-Nitrophenoxy)methyl)oxirane (CAS 171721-34-9) is a chiral epoxide building block characterized by a stereochemically defined oxirane ring substituted with a 3-nitrophenoxymethyl moiety . With a molecular formula of C₉H₉NO₄ and molecular weight of 195.17 g/mol [1], this compound serves as a key intermediate in the synthesis of enantiomerically pure propanolamines, particularly in the preparation of NR2B-selective NMDA receptor antagonists . Its value proposition lies in the combination of a defined (S)-stereocenter, a nitroaromatic functionality suitable for further diversification, and a reactive epoxide ring that enables regioselective ring-opening with nucleophiles [2].

Why Generic (S)-2-((3-Nitrophenoxy)methyl)oxirane Substitutes Cannot Deliver Equivalent Performance


Simply substituting the racemic 2-((3-nitrophenoxy)methyl)oxirane (CAS 5332-66-1) or the 4-nitro regioisomer (CAS 125279-82-5) will fundamentally compromise downstream product quality. The (S)-enantiomer is not interchangeable with racemic mixtures due to the strict stereochemical dependence of biological target recognition: the derived propanolamine NR2B antagonists exhibit IC50 values of 30–100 nM, with potency strongly controlled by precise molecular shape and electrostatic complementarity . Replacing this compound with the racemate introduces the undesired (R)-enantiomer, which can exhibit significantly altered binding kinetics, reduced potency, or increased off-target activity. Similarly, substituting the 3-nitro regioisomer with its 4-nitro analog alters electronic distribution and hydrogen-bonding capacity, which SAR analysis identifies as critical determinants of inhibitory activity [1]. These structural variations are not cosmetic—they directly translate to differences in therapeutic efficacy, neuroprotective activity, and pharmacokinetic profiles in preclinical models.

Quantitative Differentiation of (S)-2-((3-Nitrophenoxy)methyl)oxirane: Comparator-Based Evidence


Enantiomeric Purity Determines Downstream NR2B Antagonist Potency

The (S)-enantiomer (CAS 171721-34-9) is the stereochemically defined precursor required for synthesizing potent NR2B-selective NMDA receptor antagonists. When incorporated into the propanolamine scaffold, the resulting biaryl compounds exhibit IC50 values of 30–100 nM against NR2B-containing recombinant NMDA receptors . SAR analysis indicates that the potency of these antagonists is 'strongly controlled by substitution on both rings and the centrally located amine nitrogen' and depends critically on 'well-balanced polarity and chain-length factors' and '3D shape analysis and electrostatic complementarity' [1]. Use of the racemic mixture (CAS 5332-66-1) or the incorrect enantiomer would introduce stereochemical heterogeneity incompatible with the stringent conformational requirements of the NR2B binding pocket [2].

NMDA receptor antagonist NR2B-selective inhibitor chiral intermediate

Regioisomeric Nitro Position Dictates Electronic Properties and Downstream SAR

The 3-nitro substitution pattern (meta-position relative to the phenoxy oxygen) of CAS 171721-34-9 confers distinct electronic and steric properties compared to the 4-nitro (para) regioisomer (CAS 125279-82-5). In the NR2B antagonist series, potency is 'strongly controlled by substitution on both rings' . The 3-nitro group influences the electron density of the aromatic ring and the conformational preferences of the pendant oxirane-methyl chain differently than the 4-nitro isomer. This positional difference affects hydrogen-bonding capacity with the receptor and alters the 'electrostatic complementarity' identified as critical for inhibitory activity [1]. While the 4-nitro regioisomer (CAS 125279-82-5) is commercially available and has been used in glycidyl ether chemistry, substitution with this analog would generate a structurally distinct downstream antagonist with potentially different potency and selectivity characteristics [2].

regioisomer nitroaromatic electronic effects

One-Step Synthesis with Quantitative Yield Enables Cost-Effective Procurement

A 2023 protocol published in Molbank demonstrates a one-step synthesis of (S)-2-((3-nitrophenoxy)methyl)oxirane in quantitative yield using adapted Vilsmeier conditions [1]. This synthetic accessibility translates to favorable procurement economics relative to multi-step chiral epoxide intermediates. In contrast, the synthesis of the final NR2B antagonists requires a six-step sequence with overall yields ranging from only 11–64% . The high-yielding, single-step preparation of this intermediate contributes to a lower cost basis and reduced synthetic risk compared to more complex chiral building blocks that require asymmetric catalysis or resolution steps .

synthetic efficiency quantitative yield process chemistry

Validated In Vivo Neuroprotective Efficacy of Derived Antagonists

NR2B-selective antagonists synthesized from (S)-2-((3-nitrophenoxy)methyl)oxirane have demonstrated neuroprotective effects in both in vitro and in vivo models of ischemic cell death [1]. Notably, the propanolamine series derived from this intermediate does not cause increased locomotion in rodents—a significant differentiator from earlier-generation NMDA receptor antagonists and some other NR2B-selective antagonists [2]. This favorable side-effect profile, coupled with demonstrated neuroprotective and anticonvulsant properties [3], establishes a therapeutically relevant differentiation. Generic substitution with alternative building blocks cannot guarantee retention of this validated safety and efficacy profile.

neuroprotection ischemic cell death in vivo efficacy

Regioselective Epoxide Opening Enables Controlled Downstream Derivatization

The oxirane ring of (S)-2-((3-nitrophenoxy)methyl)oxirane exhibits predictable regioselectivity toward nucleophilic attack. In studies of related glycidyl ether systems, CsF-mediated nucleophilic reactions with phenols demonstrate that glycidyl nosylate undergoes exclusive substitution at the C1 position, whereas epichlorohydrin and glycidol undergo ring-opening at C-3 [1]. The target compound, bearing a (3-nitrophenoxy)methyl substituent, offers controlled regioselectivity that is essential for maintaining stereochemical integrity during downstream derivatization steps. This contrasts with racemic 2-((3-nitrophenoxy)methyl)oxirane (CAS 5332-66-1), where the absence of stereochemical control introduces variability in regiochemical outcomes and complicates purification [2].

regioselective ring-opening nucleophilic substitution CsF catalysis

Distinct Physical Properties Differentiate from 4-Nitro Regioisomer

The 3-nitro regioisomer (CAS 171721-34-9) exhibits distinct physicochemical properties compared to the 4-nitro regioisomer (CAS 125279-82-5), enabling unambiguous analytical differentiation. The 4-nitro analog has reported physical properties including a boiling point of 351.8°C at 760 mmHg, flash point of 177.2°C, density of 1.34 g/cm³, and refractive index of 1.578 [1]. These differences are not merely academic—they affect handling, storage, and purification conditions. More importantly, these distinct properties enable robust quality control protocols to verify the identity and purity of the correct regioisomer, preventing costly procurement errors where the wrong isomer might be inadvertently supplied or substituted [2].

physicochemical properties regioisomer differentiation quality control

Optimal Application Scenarios for (S)-2-((3-Nitrophenoxy)methyl)oxirane (CAS 171721-34-9) Based on Verified Evidence


Synthesis of Enantiomerically Pure NR2B-Selective NMDA Receptor Antagonists

The primary validated application for CAS 171721-34-9 is as a chiral building block in the six-step synthesis of biaryl propanolamine NR2B-selective NMDA receptor antagonists. These antagonists exhibit IC50 values of 30–100 nM against NR2B-containing recombinant receptors and demonstrate neuroprotective effects in both in vitro and in vivo models of ischemic cell death, with the additional benefit of no increased locomotion in rodents . Procurement of the (S)-enantiomer is essential for achieving the stereochemically defined configuration required for optimal receptor binding and downstream therapeutic efficacy.

Chiral Epoxide Building Block for Regioselective Nucleophilic Derivatization

The defined (S)-stereochemistry of this oxirane enables predictable regioselectivity in nucleophilic ring-opening reactions with amines, thiols, and alcohols under mild conditions . This property makes it suitable for synthesizing enantiomerically pure β-amino alcohols, β-hydroxy ethers, and other chirally defined intermediates where stereochemical integrity must be maintained through multiple synthetic steps. The 3-nitrophenoxy moiety provides a synthetic handle for subsequent transformations, including reduction to the corresponding aniline derivative .

Pharmaceutical Intermediate Requiring Validated In Vivo Safety Profile

For drug discovery programs targeting neurological indications where NMDA receptor modulation is therapeutically relevant, this intermediate provides a path to antagonists with a favorable side-effect profile. The derived propanolamines avoid the hyperlocomotion side effects associated with earlier-generation NMDA antagonists and some alternative NR2B-selective compounds, while retaining neuroprotective and anticonvulsant properties in preclinical models [1]. This validated safety differentiation justifies selection of this specific intermediate over untested alternatives.

High-Yield Single-Step Synthesis for Cost-Sensitive Scale-Up

The 2023 Molbank protocol demonstrating quantitative yield in a one-step synthesis under adapted Vilsmeier conditions supports cost-effective scale-up of this intermediate [2]. For programs transitioning from discovery to preclinical development, this synthetic efficiency reduces cumulative intermediate costs compared to multi-step chiral building blocks that require asymmetric catalysis or resolution. Procurement of this specific intermediate leverages favorable process economics while maintaining stereochemical fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-((3-Nitrophenoxy)methyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.